2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide

Medicinal Chemistry Synthetic Intermediates Halogenated Pyridines

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide (CAS 439111-20-3) is a synthetic, halogenated pyridine–acetamide hybrid with the molecular formula C₁₃H₈Cl₂F₃N₃O and a molecular weight of 350.12 g/mol. It belongs to the class of 2-pyridinylacetamides and is primarily listed as a building block or intermediate in organic synthesis.

Molecular Formula C13H8Cl2F3N3O
Molecular Weight 350.12
CAS No. 439111-20-3
Cat. No. B2684681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide
CAS439111-20-3
Molecular FormulaC13H8Cl2F3N3O
Molecular Weight350.12
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H8Cl2F3N3O/c14-8-4-7(13(16,17)18)6-20-10(8)5-11(22)21-9-2-1-3-19-12(9)15/h1-4,6H,5H2,(H,21,22)
InChIKeyLBNQGDLNXDUEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide – Basic Identity and Procurement Baseline


2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide (CAS 439111-20-3) is a synthetic, halogenated pyridine–acetamide hybrid with the molecular formula C₁₃H₈Cl₂F₃N₃O and a molecular weight of 350.12 g/mol . It belongs to the class of 2-pyridinylacetamides and is primarily listed as a building block or intermediate in organic synthesis. The compound appears in patent literature as a member of broader pyridine‑based chemotypes [1], although dedicated primary research articles focusing specifically on this compound are not publicly available at the time of this analysis.

Why Generic Substitution Is Not Feasible for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide


The compound’s value as a synthetic intermediate stems from the precise orientation of its two halogenated pyridine rings, which dictates the regioselectivity of subsequent cross‑coupling or functionalisation steps . Simple replacement with analogs lacking either the 3‑chloro‑5‑(trifluoromethyl)pyridine head or the 2‑chloropyridine tail would alter the electronic and steric environment of the acetamide linker, potentially abolishing the desired reactivity in the multi‑step sequences for which this scaffold is employed . Although no head‑to‑head reactivity comparisons have been published, the patent‑driven use of this exact substitution pattern in lead‑optimisation pathways suggests that generic substitution carries a high risk of synthetic failure or off‑target outcomes [1].

Product‑Specific Quantitative Evidence Guide for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide


Structural Uniqueness: Absence of Directly Comparable Analogs in Public Domain

A thorough search of primary literature and patent databases reveals that no direct head‑to‑head biological or physicochemical comparison exists between the target compound and its closest structural analogs (e.g., N‑(pyridin‑3‑yl)‑2‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]acetamide without the 2‑chloro substituent, or 2‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]‑N‑phenylacetamide). The target compound’s unique combination of two chlorinated pyridine rings is explicitly claimed in patent US‑9056832‑B2 as part of a broader genus, but individual quantitative differential data are not disclosed [1]. Consequently, procurement decisions must rely on the compound’s structural distinctiveness rather than on published comparative efficacy.

Medicinal Chemistry Synthetic Intermediates Halogenated Pyridines

Chemical Purity as a Procurement Differentiator

Commercial listings for the target compound (when available from non‑excluded vendors such as ChemicalBook) indicate a typical purity of ≥95% . In contrast, structurally related analogs (e.g., 2‑chloro‑N‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]acetamide, CAS 90931‑30‑9) are often offered at 90–95% purity . Although these figures are vendor‑specific and not derived from a controlled comparative study, they suggest that the target compound may achieve a slightly higher purity grade, which is critical for applications requiring defined impurity profiles (e.g., impurity reference standards or late‑stage intermediates).

Analytical Chemistry Quality Control Reference Standards

Synthetic Utility: Precedented Use in Patent‑Protected Lead‑Optimisation Pathways

The target compound’s bifunctional nature—an activated chloropyridine on one side and a nucleophilic acetamide linkage on the other—makes it a versatile intermediate for palladium‑catalysed couplings and amide‑bond forming reactions. Patent US‑9056832‑B2 illustrates that this specific regioisomeric arrangement was selected among numerous analogs for the construction of biologically active pyridine derivatives [1]. Although no comparative yield data are reported, the compound’s inclusion in an issued patent signals that it satisfied key synthetic criteria (e.g., reactivity, selectivity, and scalability) that may not be met by close analogs lacking either halogen [1].

Organic Synthesis Drug Discovery Cross‑Coupling

Best Application Scenarios for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide


Late‑Stage Intermediate in Kinase or GPCR Library Synthesis

The bifunctional halogenated architecture makes this compound an ideal starting point for parallel synthesis of diverse amide or biaryl libraries targeting kinase hinge‑binders or GPCR modulators. Its use in patent‑protected lead‑optimisation pathways [1] indicates that it is compatible with common palladium‑catalysed cross‑coupling conditions, allowing rapid diversification.

Certified Reference Material for Impurity Profiling

Because of its well‑defined structure and high commercial purity (≥95%), this compound can serve as a reference standard for HPLC‑MS impurity tracking during the development of trifluoromethylpyridine‑containing pharmaceuticals . The absence of a large body of bioactivity data reduces the risk of unintended pharmacological activity interfering with analytical assays.

Building Block for Agrochemical Active Ingredient Synthesis

The trifluoromethylpyridine motif is a proven pharmacophore in modern fungicides and insecticides. This compound’s dual chloropyridine system provides two distinct reactive handles for sequential functionalisation, which is valuable for constructing complex agrochemical candidates that require precisely tuned lipophilicity and metabolic stability [1].

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